molecular formula C20H30F3N5O12S2 B15138470 Phytochelatin 2 (PC2) (TFA)

Phytochelatin 2 (PC2) (TFA)

Cat. No.: B15138470
M. Wt: 653.6 g/mol
InChI Key: PEQLSEASMYGKKC-WORASRPPSA-N
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Description

Phytochelatin 2 (PC2) (TFA) is a phytochelatin, a type of small cysteine-rich peptide that plays a crucial role in heavy metal detoxification in plants. These peptides are not genetically encoded but are enzymatically synthesized by phytochelatin synthases from glutathione. Phytochelatin 2 (PC2) (TFA) can chelate metals, prevent metal toxicity, and maintain metal stability in the internal environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phytochelatin 2 (PC2) (TFA) is synthesized enzymatically by phytochelatin synthase using glutathione as a substrate. The enzyme catalyzes the formation of phytochelatins through a transpeptidation reaction, where a γ-glutamylcysteine unit is transferred from one glutathione molecule to another, forming a peptide bond .

Industrial Production Methods

Industrial production of Phytochelatin 2 (PC2) (TFA) involves the use of recombinant DNA technology to express phytochelatin synthase in microbial hosts such as Escherichia coli. The enzyme is then purified and used to catalyze the synthesis of phytochelatins in vitro. This method allows for the large-scale production of phytochelatins with high purity .

Chemical Reactions Analysis

Types of Reactions

Phytochelatin 2 (PC2) (TFA) primarily undergoes chelation reactions with heavy metals. It can form stable complexes with metals such as cadmium, lead, and mercury, thereby reducing their toxicity .

Common Reagents and Conditions

The synthesis of Phytochelatin 2 (PC2) (TFA) involves the use of glutathione and phytochelatin synthase. The reaction is typically carried out in an aqueous buffer at a neutral pH, with the presence of metal ions to induce the enzymatic activity .

Major Products Formed

The major products formed from the reactions involving Phytochelatin 2 (PC2) (TFA) are metal-phytochelatin complexes. These complexes are sequestered in the vacuoles of plant cells, thereby preventing the metals from interfering with cellular processes .

Scientific Research Applications

Phytochelatin 2 (PC2) (TFA) has a wide range of scientific research applications:

Mechanism of Action

Phytochelatin 2 (PC2) (TFA) exerts its effects by chelating heavy metals through its cysteine residues. The metal-phytochelatin complexes are then transported into the vacuoles, where they are sequestered and detoxified. This process involves the action of phytochelatin synthase, which catalyzes the formation of phytochelatins from glutathione .

Comparison with Similar Compounds

Phytochelatin 2 (PC2) (TFA) is part of a family of phytochelatins that vary in the number of γ-glutamylcysteine units. Similar compounds include:

Phytochelatin 2 (PC2) (TFA) is unique in its specific structure and the efficiency with which it chelates metals, making it a valuable tool in both research and practical applications .

Properties

Molecular Formula

C20H30F3N5O12S2

Molecular Weight

653.6 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-[[(1S)-1-carboxy-4-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-4-oxobutyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C18H29N5O10S2.C2HF3O2/c19-8(17(30)31)1-3-12(24)22-11(7-35)16(29)23-9(18(32)33)2-4-13(25)21-10(6-34)15(28)20-5-14(26)27;3-2(4,5)1(6)7/h8-11,34-35H,1-7,19H2,(H,20,28)(H,21,25)(H,22,24)(H,23,29)(H,26,27)(H,30,31)(H,32,33);(H,6,7)/t8-,9-,10-,11-;/m0./s1

InChI Key

PEQLSEASMYGKKC-WORASRPPSA-N

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)N[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O)[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C(CC(=O)NC(CS)C(=O)NC(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O)C(C(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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